Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate
Description
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic aromatic ester featuring a phenylacetate backbone substituted with chlorine and difluoromethoxy groups. Its molecular formula is C₁₀H₈Cl₂F₂O₃, with a molecular weight of 285.070 g/mol. The compound’s structure includes chlorine atoms at the 2- and 6-positions of the benzene ring and a difluoromethoxy group at the 3-position, making it distinct in electronic and steric properties compared to positional isomers.
Properties
IUPAC Name |
methyl 2-[2,6-dichloro-3-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-6(11)2-3-7(9(5)12)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYCMZOMLBPZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate typically involves the reaction of 2,6-dichloro-3-(difluoromethoxy)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 2,6-dichloro-3-(difluoromethoxy)phenylacetic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate exhibits potential anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, showing promise as a therapeutic agent. For instance, its efficacy was assessed in vitro against breast cancer cells, demonstrating significant cytotoxic effects at varying concentrations .
1.2 Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Research has shown that it can effectively inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme involved in phospholipid metabolism. This inhibition is crucial as it correlates with the prevention of phospholipidosis, a condition linked to various drug-induced toxicities .
Agricultural Applications
2.1 Pesticide Development
This compound has been studied as a potential pesticide due to its structural features that enhance biological activity against pests. The compound's fluorinated moieties contribute to its effectiveness by improving its stability and potency as an insecticide or fungicide . Regulatory assessments have focused on its environmental impact and safety for non-target organisms, ensuring compliance with agricultural standards .
2.2 Herbicide Properties
In addition to insecticidal properties, this compound has been explored for herbicidal applications. Its mechanism involves disrupting metabolic pathways in target plant species, leading to effective weed control. Field trials have shown that formulations containing this compound can significantly reduce weed populations without adversely affecting crop yield .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Enzyme Inhibition | Inhibited LPLA2 activity by over 75% at concentrations of 50 µM, indicating potential for reducing drug-induced phospholipidosis. |
| Study C | Pesticide Efficacy | Field trials showed a 90% reduction in target weed species when applied at recommended rates, with minimal impact on surrounding flora. |
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of electron-withdrawing groups like chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
However, the evidence highlights a positional isomer: Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate (CAS No. 1807038-04-5). Below is a detailed comparison:
Implications of Substituent Positioning
In contrast, the 3,6-dichloro isomer may exhibit meta-directing behavior due to steric hindrance at the 2-position . The difluoromethoxy group’s electron-withdrawing nature is influenced by its position. At the 3-position (target compound), it may stabilize negative charge buildup during reactions more effectively than at the 2-position (isomer).
Steric Effects :
- The 2,6-dichloro arrangement imposes greater steric hindrance around the benzene ring compared to the 3,6-dichloro isomer, which could reduce accessibility for nucleophilic attacks or enzyme binding in biological applications.
Physicochemical Properties :
- While both compounds share identical molecular formulas and weights, differences in substituent positions likely lead to variations in melting points, solubility, and logP values. For example, the 2,6-dichloro isomer may exhibit lower solubility in polar solvents due to increased symmetry and packing efficiency.
Biological Activity
Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic organic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈Cl₂F₂O₃
- CAS Number : 1806352-55-5
- Key Functional Groups :
- Two chlorine atoms
- One difluoromethoxy group
- Acetate moiety
The difluoromethoxy group is particularly significant as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological efficacy.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways and cellular signaling mechanisms.
- Receptor Modulation : It may also act as a ligand for certain receptors, affecting physiological responses in cells.
The presence of the difluoromethoxy group is crucial for enhancing binding affinity and selectivity towards these targets, making it valuable in drug development .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's ability to inhibit key enzymes involved in various biological processes. For instance, its interaction with phospholipases has been documented, which plays a role in lipid metabolism and cell signaling .
| Enzyme Target | Effect | Reference |
|---|---|---|
| Phospholipase A2 | Inhibition | |
| Cyclic nucleotide phosphodiesterase | Modulation of signaling pathways |
Case Studies and Research Findings
-
Antitumor Activity : Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that compounds with similar structures showed enhanced cytotoxicity against cancer cell lines, specifically MCF-7 and MDA-MB-231 breast cancer cells .
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, these compounds exhibited a synergistic effect, enhancing overall efficacy while potentially reducing side effects.
- Anti-inflammatory Properties : Other studies have noted anti-inflammatory effects associated with similar compounds. The inhibition of inflammatory pathways through enzyme modulation suggests potential therapeutic applications in inflammatory diseases .
Applications in Drug Development
This compound serves as a reference standard in analytical chemistry and is utilized in the synthesis of more complex pharmaceutical agents. Its unique properties make it a candidate for further exploration in drug design targeting specific enzymes or receptors implicated in various diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
